1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a chemical compound that belongs to the class of azetidines.
Vorbereitungsmethoden
The synthesis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and azetidine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield .
Analyse Chemischer Reaktionen
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is investigated for its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine can be compared with other similar compounds, such as:
1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring.
Azetidine Derivatives: Various azetidine derivatives with different substituents on the azetidine ring or phenyl group can be compared based on their chemical reactivity, biological activity, and synthetic accessibility.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activity .
Eigenschaften
Molekularformel |
C10H12F2N2 |
---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
InChI-Schlüssel |
NZMCSWZQQGSHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.